CPI703

Epigenetics Bromodomain inhibition CBP/p300

Researchers studying CBP/EP300 bromodomain function in T-cell biology face reproducibility issues when substituting CPI703 with more potent but functionally unvalidated inhibitors. CPI703 is the definitive chemical probe for dissecting FOXP3-dependent Treg differentiation and TH17 cytokine regulation. • FOXP3 inhibition IC50 1.5 μM; reduces Treg differentiation at 4 μM vs. inactive analog CPI571 • Suppresses IL-17A, IL-17F, and IL-21 without affecting TNFα production or cell viability • Co-crystal structure (PDB: 5DBM, 1.86 Å) confirms direct acetyl-lysine pocket engagement; cellular EC50 2.1 μM (NanoBRET)

Molecular Formula C17H22N4O
Molecular Weight 298.4 g/mol
Cat. No. B12403119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPI703
Molecular FormulaC17H22N4O
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1CC(=O)NC2=CC=CC(=C2N1)C3=CN(N=C3)C(C)(C)C
InChIInChI=1S/C17H22N4O/c1-11-8-15(22)20-14-7-5-6-13(16(14)19-11)12-9-18-21(10-12)17(2,3)4/h5-7,9-11,19H,8H2,1-4H3,(H,20,22)/t11-/m1/s1
InChIKeyHPSNXSAYALRMQW-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPI703: Cell-Active CBP/EP300 Bromodomain Inhibitor


CPI703 (CAS 1904649-00-8) is a small-molecule inhibitor of the bromodomains of the transcriptional coactivators CBP (CREB-binding protein) and EP300 (E1A-binding protein p300) [1]. It belongs to the benzodiazepinone chemotype and exhibits biochemical potency in the sub-micromolar range (CBP IC50 0.47 μM, KD 0.35 μM) . CPI703 has been co-crystallized with the CBP bromodomain (PDB ID: 5DBM) at 1.86 Å resolution, confirming direct engagement of the acetyl-lysine binding pocket [1]. Its primary procurement value lies in its demonstrated cell activity (EC50 2.1 μM) and functional modulation of regulatory T cell (Treg) differentiation, FOXP3 expression, and TH17 cytokine production, establishing it as a chemical probe for epigenetic regulation of immune cell function .

Cell-active bromodomain probe

Reported cellular target engagement (NanoBRET, bromo dot assay) supports CBP/EP300 bromodomain studies.

Functional Treg/TH17 modulation

Reduces FOXP3 expression and TH17 cytokines in primary human T-cell assays; matched inactive analog CPI571 available for on-target controls.

CPI703 Procurement Rationale


Although multiple CBP/EP300 bromodomain inhibitors exist, functional outcomes in cellular and immunological assays vary dramatically based on subtle differences in target engagement kinetics, selectivity profiles, and cell permeability. For instance, CPI703's cellular EC50 of 2.1 μM for disrupting CBP-histone interactions is modest compared to more potent biochemical inhibitors like CPI-637 (CBP IC50 0.03 μM, cellular EC50 0.3–0.6 μM) or SGC-CBP30 (CBP IC50 21 nM), yet CPI703 uniquely demonstrates robust FOXP3 inhibition (IC50 1.5 μM) and Treg/TH17 functional modulation at concentrations where alternative probes show divergent or unreported activity [1][2]. Conversely, high-potency CBP/p300 inhibitors such as A-485 (targeting the HAT catalytic domain rather than the bromodomain) produce distinct epigenetic and transcriptional consequences [3]. Substituting CPI703 with a more potent bromodomain inhibitor or a HAT-domain inhibitor alters the experimental phenotype in T-cell assays, compromising reproducibility and mechanistic interpretation.

CPI703
Potential substitute
Potency–function profile
Moderate biochemical potency; well-characterized Treg/TH17 functional data
More potent bromodomain inhibitors (e.g., CPI-637) may lack equivalent functional Treg/TH17 profiling
Mechanistic domain
Bromodomain inhibitor
HAT-domain inhibitors (e.g., A-485) produce distinct transcriptional consequences that may not transfer

CPI703 Comparative Evidence


CBP Bromodomain Inhibition Potency

CPI703 inhibits the CBP bromodomain with an IC50 of 0.47 μM and a KD of 0.35 μM by ITC [1]. In comparison, the benzodiazepinone analog CPI-637 exhibits substantially higher biochemical potency (CBP IC50 0.03 μM, KD ~1.1 nM) [2]. SGC-CBP30 shows a CBP IC50 of 21 nM , and I-CBP112 shows a CBP IC50 of 142–170 nM . CPI703's cellular activity (EC50 2.1 μM by NanoBRET) is also less potent than CPI-637 (cellular EC50 0.3 μM) [1][2]. However, this reduced biochemical potency does not preclude robust functional activity in specific immunological assays (see subsequent evidence items).

CBP BRD Potency
Cross-study comparable
CPI703 IC50 0.47 μM vs CPI-637 IC50 0.03 μM; SGC-CBP30 IC50 21 nM
Supports functional readout selection over biochemical potency ranking
Data from different assay platforms (AlphaLISA, ITC, TR-FRET)
Epigenetics Bromodomain inhibition CBP/p300

FOXP3 Inhibition in Treg Differentiation

CPI703 reduces FOXP3 expression during human Treg differentiation with an IC50 of 1.5 μM . In a direct head-to-head comparison with its structurally related inactive analog CPI571 (which lacks bromodomain binding activity), CPI703 at 4 μM treatment during 4-day Treg polarization reduced FOXP3 expression, whereas CPI571 showed no effect [1]. This confirms that the observed functional effects are on-target and mediated specifically through CBP/EP300 bromodomain engagement rather than off-target activities of the benzodiazepinone scaffold.

FOXP3 Modulation
Head-to-head
CPI703 IC50 1.5 μM; CPI571 inactive analog shows no effect at equivalent concentration
Enables matched on-target control in Treg differentiation assays
Reported in 4-day human naïve CD4+ T-cell polarization
Immunology Treg differentiation FOXP3

Bromodomain Selectivity Profile

CPI703 exhibits >200-fold selectivity for CBP/EP300 over a panel of non-CBP bromodomains including BRD9, BRD4, BRPF1, TRIM24, BRG1, and BAZ2B, with IC50 values >10 μM for all tested off-targets . In contrast, CPI-637 shows detectable activity against BRD9 , and SGC-CBP30 shows only 40- to 250-fold selectivity over BRD4 . This selectivity profile positions CPI703 as a more CBP/EP300-specific tool compared to probes with residual activity against other BET family bromodomains.

Selectivity Window
Data to verify
>200-fold over BRD9, BRD4, BRPF1, TRIM24, BRG1, BAZ2B (IC50 >10 μM)
Cleaner CBP/EP300 specificity vs some probes with residual BET activity
Selectivity panel not independently published; source review recommended
Selectivity Bromodomain Off-target

TH17 Cytokine Suppression

In functional T-cell assays, CPI703 significantly suppresses TH17-associated cytokines IL-17A, IL-17F, and IL-21, while showing no effect on TNFα production or overall cell viability . This functional signature—specific modulation of TH17 cytokines without broad cytotoxicity or pan-cytokine suppression—distinguishes CPI703 from compounds like JQ1 (a pan-BET bromodomain inhibitor) which broadly suppresses multiple inflammatory pathways, and from CPI-637 for which similar TH17 cytokine profiling has not been reported in the primary literature.

TH17 Cytokines
Class-level
Suppresses IL-17A, IL-17F, IL-21; no effect on TNFα or viability
Pathway-specific modulation vs broad pan-BET cytokine suppression
TH17 cytokine profiling not reported for CPI-637; class-level inference
TH17 differentiation Cytokine Immunomodulation

CPI703 Application Scenarios


Treg Differentiation and FOXP3 Modulation

CPI703 is the preferred chemical probe for studies investigating the role of CBP/EP300 bromodomains in Treg biology. Its validated FOXP3 inhibition (IC50 1.5 μM) and reduction of Treg differentiation at 4 μM, contrasted with the inactive analog CPI571, provides a clean experimental system for on-target assessment [1]. Researchers should procure both CPI703 and CPI571 together to enable rigorous specificity controls in flow cytometry and gene expression analyses of FOXP3-dependent pathways.

TH17-Mediated Inflammation Models

For in vitro studies of TH17 cell biology and cytokine-driven inflammatory pathways, CPI703 offers selective suppression of IL-17A, IL-17F, and IL-21 without affecting TNFα production or cell viability . This functional profile makes CPI703 suitable for dissecting CBP/EP300 bromodomain contributions to TH17 lineage commitment, in contrast to pan-BET inhibitors that produce broader and less interpretable cytokine suppression.

CBP/p300 Target Engagement Assays

CPI703 has been rigorously validated in cellular target engagement assays including NanoBRET (EC50 2.1 μM) and the CBP bromo dot assay (EC50 2.2 μM) [2]. Its co-crystal structure with the CBP bromodomain (PDB: 5DBM, resolution 1.86 Å) confirms direct binding to the acetyl-lysine recognition site [1]. Researchers developing or benchmarking cellular assays for CBP/p300 bromodomain occupancy should select CPI703 as a reference compound with well-defined cellular EC50 values across orthogonal assay platforms.

AML-M5a Preclinical Studies

CPI703 has been designated as a preclinical-stage compound for AML-M5a, with documented activity in the SIG-M5 cell line [3]. While not yet advanced to clinical development, this indication-specific annotation distinguishes CPI703 from other CBP/p300 bromodomain inhibitors that lack defined leukemia subtype associations. Investigators studying epigenetic vulnerabilities in monocytic AML subtypes should consider CPI703 for initial in vitro characterization.

Application
Selection Property
Validation Focus
Treg Differentiation Studies
FOXP3 modulation with matched inactive control CPI571
On-target CBP/EP300 bromodomain dependency in primary T-cell assays
TH17-Mediated Inflammation Models
Pathway-specific cytokine suppression
IL-17/IL-21 reduction without broad TNFα or viability impact
Cellular Target Engagement Assays
Reported NanoBRET and bromo dot assay EC50 values
Orthogonal assay benchmarking and method transfer
AML-M5a Cell Line Studies
Preclinical annotation in SIG-M5 monocytic leukemia model
Epigenetic vulnerability screening in AML subtypes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


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